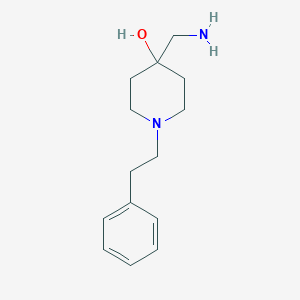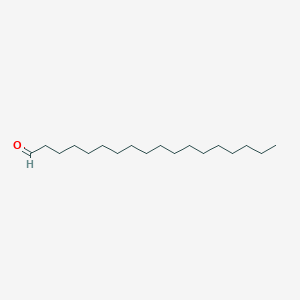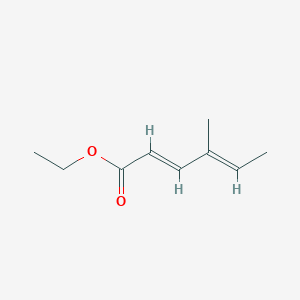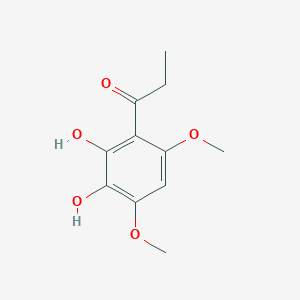
Bis(4-methylcyclohexyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C22H30O4. It is an ester derivative of phthalic acid, where the phthalic acid is esterified with 4-methylcyclohexanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential in drug formulation and delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release phthalic acid and 4-methylcyclohexanol, which can further interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or material synthesis.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another ester of phthalic acid, commonly used as a plasticizer.
Diisobutyl phthalate (DIBP): Similar in structure and used in similar applications.
Bis(2-methylpropyl) phthalate: Another ester derivative with comparable properties
Uniqueness: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate is unique due to the presence of the 4-methylcyclohexyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other phthalate esters may not be as effective .
Properties
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)





